Product packaging for 4-Hexen-1-yne, (4E)-(Cat. No.:CAS No. 100245-64-5)

4-Hexen-1-yne, (4E)-

Cat. No.: B14160647
CAS No.: 100245-64-5
M. Wt: 80.13 g/mol
InChI Key: JLXNEPDKUYQIPV-UHFFFAOYSA-N
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Description

4-Hexen-1-yne, (4E)- is a useful research compound. Its molecular formula is C6H8 and its molecular weight is 80.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Hexen-1-yne, (4E)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hexen-1-yne, (4E)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8 B14160647 4-Hexen-1-yne, (4E)- CAS No. 100245-64-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hex-4-en-1-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8/c1-3-5-6-4-2/h1,4,6H,5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLXNEPDKUYQIPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70334384
Record name 4-Hexen-1-yne, (4E)-
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Molecular Weight

80.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100245-64-5, 31516-63-9
Record name 4-Hexen-1-yne
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100245-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hexen-1-yne, (4E)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Nomenclature and Stereochemical Representation of 4e 4 Hexen 1 Yne

IUPAC Naming Conventions for Enynes

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic approach for naming organic compounds. For hydrocarbons containing both double and triple bonds, known as enynes, specific rules apply. The parent chain is the longest continuous carbon chain that contains both the double and triple bonds. ucalgary.ca The chain is numbered to give the multiple bonds the lowest possible locants as a set. acdlabs.com If there is a choice, the double bond is given the lower number. acdlabs.comstackexchange.com The suffix "-ene" for the double bond precedes "-yne" for the triple bond in the name, with the "e" from "-ene" being dropped. stackexchange.com

In the case of (4E)-4-Hexen-1-yne, the "hex" root indicates a six-carbon chain. ucalgary.ca The locant "4-" before "hexen" signifies that the double bond is between carbons 4 and 5, while "1-yne" indicates the triple bond is at the beginning of the chain, between carbons 1 and 2.

Stereochemical Descriptors and (E)/(Z) Isomerism in Unsaturated Hydrocarbons

Stereoisomerism is a critical aspect of molecular structure, defining the spatial arrangement of atoms. For alkenes, where rotation around the carbon-carbon double bond is restricted, (E)/(Z) notation is used to describe the geometry of the substituents. studymind.co.uk This system, which is the IUPAC-preferred method, offers a more comprehensive description than the older cis/trans notation. chemistryschool.netwikipedia.org

The (E)/(Z) designation is determined by assigning priorities to the substituents on each carbon of the double bond based on the Cahn-Ingold-Prelog (CIP) priority rules. wikipedia.org If the highest-priority groups on each carbon are on opposite sides of the double bond, the configuration is assigned as (E), from the German word entgegen (opposite). wikipedia.orgfiveable.me If they are on the same side, the configuration is (Z), from the German word zusammen (together). wikipedia.orgfiveable.me For (4E)-4-Hexen-1-yne, the "(4E)-" prefix specifies that the substituents on the double bond at the 4-position are in the trans or opposite orientation.

Structural Representation and Conformational Analysis

The structure of (4E)-4-Hexen-1-yne consists of a six-carbon backbone with a terminal triple bond and a double bond at the fourth carbon. The molecule's geometry is defined by the sp-hybridized carbons of the alkyne, which are linear, and the sp2-hybridized carbons of the alkene, which are trigonal planar. The (E)-configuration of the double bond results in a trans arrangement of the carbon chain across the double bond, which generally minimizes steric hindrance. vulcanchem.com

Unique Chemical Identifiers in Academic Research Databases

To facilitate unambiguous identification in scientific literature and databases, chemical compounds are assigned unique identifiers. These identifiers are essential for searching and retrieving information about a specific substance.

For (4E)-4-Hexen-1-yne, the key identifiers are:

IdentifierValue
CAS Registry Number 31516-63-9 nih.govnist.gov
PubChem CID 520527 nih.gov
InChI InChI=1S/C6H8/c1-3-5-6-4-2/h1,4,6H,5H2,2H3/b6-4+ nist.gov
InChIKey JLXNEPDKUYQIPV-GQCTYLIASA-N nist.gov
SMILES C/C=C/CC#C vulcanchem.com

These identifiers are used by major chemical databases such as PubChem, the NIST WebBook, and ChemSpider to catalog and provide detailed information on the compound. nih.govnist.govchemspider.com The CAS Registry Number is a unique numerical identifier assigned by the Chemical Abstracts Service. The InChI and InChIKey are non-proprietary identifiers that encode the chemical structure in a layered format. SMILES is a line notation for describing the structure of chemical species using short ASCII strings.

Advanced Synthetic Methodologies for 4e 4 Hexen 1 Yne and Stereoisomers

Stereoselective Synthesis Strategies for (4E)-4-Hexen-1-yne

Achieving stereoselectivity in the synthesis of (4E)-4-Hexen-1-yne is crucial for its application in targeted organic synthesis. libguides.com The "E" designation indicates a trans configuration at the double bond, which minimizes steric hindrance. vulcanchem.com Modern synthetic methods have largely moved beyond less selective traditional approaches, now favoring catalytic systems that offer precise control over the stereochemical outcome.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling Variants)

The Sonogashira coupling is a powerful and widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex, often with a copper(I) co-catalyst, in the presence of an amine base. wikipedia.orgorganic-chemistry.org Variants of this reaction are well-suited for the stereoselective synthesis of enynes like (4E)-4-Hexen-1-yne.

The general mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org The palladium catalyst undergoes oxidative addition with the vinyl halide. Simultaneously, the terminal alkyne reacts with the copper(I) co-catalyst to form a copper acetylide. Transmetalation between the palladium complex and the copper acetylide, followed by reductive elimination, yields the final enyne product and regenerates the active palladium(0) catalyst. wikipedia.org

Recent advancements have led to the development of copper-free Sonogashira couplings, which are often milder and avoid issues associated with the use of copper. nih.govrsc.org These systems may employ alternative bases or ligands to facilitate the reaction. The choice of palladium catalyst, ligands, and reaction conditions is critical for achieving high yields and stereoselectivity. nih.govmdpi.com For instance, the use of bulky phosphine (B1218219) ligands on the palladium center can influence the stereochemical outcome of the coupling.

Table 1: Comparison of Catalysts in Sonogashira Coupling for Enyne Synthesis

Catalyst System Key Features Typical Substrates Reference
Pd(PPh₃)₂Cl₂/CuI Traditional, widely used Aryl/vinyl halides, terminal alkynes mdpi.com
Pd(OAc)₂ Copper-free conditions possible Aryl iodides/bromides, terminal alkynes nih.gov
Pd-NHC Complexes High stability and activity Aryl chlorides, challenging substrates wikipedia.org
Pd/C Heterogeneous, recyclable Various halides and alkynes mdpi.com

Stereocontrol in Olefin and Alkyne Functionalization

The functionalization of existing olefins and alkynes provides an alternative and powerful approach to constructing enynes with high stereocontrol. nih.gov Transition-metal catalyzed reactions, in particular, have enabled a wide range of transformations that can selectively produce either E or Z isomers. nih.gov

For instance, the semi-hydrogenation of a conjugated diyne precursor can lead to the formation of an enyne. The choice of catalyst is paramount in determining the stereochemistry of the resulting double bond. Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is famously used for the cis-selective hydrogenation of alkynes to alkenes. Conversely, dissolving metal reductions, such as sodium in liquid ammonia (B1221849), typically yield trans-alkenes. libguides.com

More advanced methods involve the direct, stereodivergent functionalization of alkynes. nih.gov For example, hydrosilylation or hydroboration of an alkyne followed by cross-coupling can provide access to stereochemically defined alkenes. nih.govchinesechemsoc.org The stereochemical outcome of these reactions can often be tuned by the choice of catalyst and ligands. nih.gov

Metal-Mediated or Organocatalytic Approaches

Beyond palladium, other transition metals like cobalt, nickel, and rhodium have emerged as powerful catalysts for the stereoselective synthesis of enynes and related structures. nih.govchinesechemsoc.orgacs.org Cobalt-catalyzed systems, for example, have been developed for the semi-hydrogenation of alkynes, offering excellent control over stereoselectivity through ligand design. rsc.org Nickel-catalyzed reductive couplings of alkynes and aldehydes can produce allylic alcohols with high E/Z selectivity. mit.edu

Organocatalysis, which utilizes small organic molecules as catalysts, presents a complementary approach. While less common for the direct synthesis of (4E)-4-Hexen-1-yne, organocatalytic methods are crucial in the synthesis of chiral building blocks that can be subsequently converted to the target enyne. For example, cinchona alkaloid-derived catalysts have been used for enantioselective bromochlorination reactions. acs.org

Precursor Chemistry and Starting Material Derivations

The synthesis of (4E)-4-Hexen-1-yne relies on the availability of suitable precursors. A common strategy involves the coupling of a C3 fragment containing the alkyne with a C3 fragment that will form the trans-alkene. For instance, propargyl bromide can be coupled with a trans-2-pentenyl Grignard reagent. vulcanchem.com

Another approach starts with commercially available materials that are elaborated into the desired enyne structure. For example, (E)-2-hexen-1-ol can be brominated and then coupled with a protected propargyl nucleophile. nih.gov Alternatively, a retrosynthetic analysis might start from a more complex molecule, where (4E)-4-Hexen-1-yne is a key intermediate. For instance, in the synthesis of fumonisin mycotoxins, trans-4-hexen-3-one is a key starting material that is elaborated to create the necessary stereocenters. up.ac.za

Table 2: Common Precursors for (4E)-4-Hexen-1-yne Synthesis

Precursor 1 Precursor 2 Coupling Strategy Reference
Propargyl bromide trans-2-Pentenyl Grignard Grignard Coupling vulcanchem.com
(E)-1-Bromo-2-hexene 3-(Tetrahydropyranyloxy)propynyl magnesium bromide CuCN-catalyzed coupling nih.gov
Vinyl halide (e.g., (E)-1-bromo-propene) Propargyl alcohol derivative Sonogashira Coupling wikipedia.org
trans-4-Hexen-3-one - Reduction/further elaboration up.ac.za

Optimization of Reaction Conditions and Selectivity

Optimizing reaction conditions is critical for maximizing the yield and stereoselectivity of the desired (4E)-isomer. Key parameters that are often tuned include the choice of catalyst, solvent, temperature, and base.

In palladium-catalyzed cross-couplings, the nature of the ligand on the palladium center can have a profound impact on the reaction's efficiency and selectivity. nih.gov For example, in some Sonogashira couplings, the use of N-heterocyclic carbene (NHC) ligands can lead to more stable and active catalysts. wikipedia.org The choice of solvent can also be crucial; for instance, a switch in solvent has been shown to reverse the diastereoselectivity in certain rhodium-catalyzed reactions. acs.org

The concentration of reactants and the rate of addition can also be important factors. In enyne metathesis reactions, for example, using an excess of the alkene substrate can influence the E/Z ratio of the product. thieme-connect.com Temperature is another critical parameter that can affect selectivity. Lowering the temperature often enhances selectivity by favoring the transition state with the lowest activation energy. acs.org

A systematic approach to optimization, often involving screening of various reaction parameters, is typically employed to identify the ideal conditions for a specific transformation. acs.org

Mechanistic Investigations of Synthetic Pathways

Understanding the reaction mechanism is fundamental to developing more efficient and selective synthetic methods. Mechanistic studies often involve a combination of experimental techniques, such as kinetic analysis and isotopic labeling, and computational modeling.

For the Sonogashira coupling, mechanistic studies have elucidated the roles of both the palladium and copper catalysts in the catalytic cycle. wikipedia.org Investigations into copper-free variants are ongoing to better understand how the reaction proceeds in the absence of the traditional co-catalyst.

In metal-catalyzed hydrofunctionalization reactions, mechanistic work focuses on understanding the mode of addition of the metal-hydride species to the alkyne and the factors that control regioselectivity and stereoselectivity. chinesechemsoc.org For instance, computational studies have been used to rationalize the stereochemical outcome of Ni-catalyzed reductive coupling reactions. acs.org

Theoretical investigations using methods like density functional theory (DFT) can provide detailed insights into the potential energy surfaces of reactions, helping to identify the lowest energy pathways and predict the structures of transition states. researchgate.net These computational studies are invaluable for rationalizing experimental observations and for the in silico design of new catalysts and reactions.

Elucidation of Reaction Mechanisms and Pathways Involving 4e 4 Hexen 1 Yne

Pericyclic Reactions and Rearrangements

Pericyclic reactions are concerted processes that proceed through a cyclic transition state. For enynes like (4E)-4-Hexen-1-yne, these reactions, particularly electrocyclizations and sigmatropic shifts, are fundamental to understanding their thermal and catalytic behavior.

Thermal Rearrangements and Cyclization Pathways

The thermal behavior of (4E)-4-Hexen-1-yne is characterized by its isomerization into other C6H8 isomers. Research into the gas-phase thermal isomerization of 4-methyl-1,2,5-hexatriene has shown that it can rearrange to form (E)-4-hexen-1-yne. nist.gov This indicates a complex potential energy surface where various isomers can interconvert under thermal conditions. The fundamental thermal rearrangement for the parent cis-enyne system is the Hopf cyclization, a 6π-electrocyclization that converts cis-hexa-1,3-diene-5-yne into benzene. nih.gov This reaction, however, is typically limited by a very high reaction barrier. nih.govresearchgate.netescholarship.org Theoretical studies on related C6H8 systems like 1-hexen-5-yne (B80130) and 1,2,5-hexatriene (B54027) employ density functional theory (DFT) and other high-level ab initio methods to explore the potential energy surface and predict product distributions from pyrolysis experiments. researchgate.net

Surface-Catalyzed Transformations (e.g., Hopf Cyclization on Au(111))

While thermal Hopf cyclization requires high temperatures, surface catalysis can dramatically lower the reaction barrier. Studies on model systems, such as (E)-1,3,4,6-tetraphenyl-3-hexene-1,5-diyne, demonstrate that a Au(111) surface can reduce the activation energy for Hopf cyclization by nearly half. researchgate.netescholarship.orgacs.org This acceleration is attributed to the involvement of a gold atom from the surface in the reaction mechanism, which stabilizes the intermediates. nih.govescholarship.org

Using scanning tunneling microscopy (STM) and noncontact atomic force microscopy (nc-AFM), researchers have monitored the sequential cyclizations on the gold surface. nih.govacs.org For the tetraphenyl-substituted analogue, the first 6π-electrocyclization to a naphthalene (B1677914) derivative occurs at temperatures below 160 °C. escholarship.org A second cyclization to form a chrysene (B1668918) derivative is completed by approximately 190 °C. escholarship.org Density functional theory (DFT) calculations have shown that the calculated barrier for the first 6π-electrocyclization in the gas phase is 52.3 kcal/mol, whereas on the Au(111) surface, it is reduced to 28.6 kcal/mol. escholarship.org These findings highlight the significant role of the metal surface in facilitating pericyclic reactions that would otherwise be kinetically unfavorable.

Table 1: Surface-Catalyzed Hopf Cyclization of (E)-1,3,4,6-tetraphenyl-3-hexene-1,5-diyne (1a) on Au(111) escholarship.org
Reaction StepProductCompletion TemperatureKey Observation
First Hopf CyclizationNaphthalene Derivative< 160 °CReaction barrier is significantly lowered by the gold surface.
Second Hopf CyclizationChrysene Derivative~190 °CSequential cyclization leads to larger polycyclic aromatic systems.

Addition Reactions to Unsaturated Bonds (Alkene and Alkyne Moieties)

The dual unsaturation in (4E)-4-Hexen-1-yne allows for a variety of addition reactions. The relative reactivity of the double bond versus the triple bond, along with the regioselectivity and stereoselectivity of these additions, are critical aspects of its chemistry.

Regioselectivity and Stereoselectivity in Addition Processes

Addition reactions to unsymmetrical alkenes and alkynes are governed by principles of regioselectivity (e.g., Markovnikov vs. anti-Markovnikov) and stereoselectivity (e.g., syn vs. anti addition). masterorganicchemistry.com

Regioselectivity : When adding an unsymmetrical reagent like H-X, the reaction can yield different constitutional isomers, known as regioisomers. masterorganicchemistry.com For the terminal alkyne in (4E)-4-Hexen-1-yne, hydrohalogenation would be expected to follow Markovnikov's rule, with the hydrogen adding to the terminal carbon (C-1) and the halide adding to the more substituted carbon (C-2). Hydration catalyzed by mercuric sulfate (B86663) also typically follows Markovnikov addition. vulcanchem.com

Stereoselectivity : The spatial arrangement of the atoms added across the unsaturated bond defines the stereoselectivity. Syn-addition occurs when both new bonds form on the same face of the pi system, while anti-addition involves formation on opposite faces. masterorganicchemistry.com For example, catalytic hydrogenation of an alkyne using Lindlar's catalyst results in syn-addition of hydrogen to produce a cis-alkene. chemconnections.org Conversely, reduction with sodium in liquid ammonia (B1221849) leads to anti-addition, forming a trans-alkene. chemconnections.org The development of catalytic systems for bromochlorination has enabled highly regio- and diastereoselective additions to unsaturated systems. acs.org

The outcome of an addition reaction is highly dependent on the specific reagents and reaction mechanism. masterorganicchemistry.com

Table 2: Predicted Selectivity in Addition Reactions to (4E)-4-Hexen-1-yne
ReactionTarget MoietyExpected RegioselectivityExpected StereoselectivityReference
Catalytic Hydrogenation (H₂, Lindlar's Cat.)AlkyneN/Asyn-addition chemconnections.org
Dissolving Metal Reduction (Na, NH₃)AlkyneN/Aanti-addition chemconnections.org
Hydrohalogenation (H-X)AlkyneMarkovnikovMixture of syn and anti masterorganicchemistry.com
Hydroboration-OxidationAlkyneAnti-Markovnikovsyn-addition masterorganicchemistry.com

Catalytic Transformations

Transition metal catalysis provides powerful tools for the selective functionalization of the alkene and alkyne moieties in (4E)-4-Hexen-1-yne.

Transition Metal Catalysis (e.g., Pd-catalyzed, Ir-catalyzed Hydrosilylation)

The functionalization of alkynes using transition metal catalysts is a cornerstone of modern organic synthesis. acs.org Hydrosilylation, the addition of a silicon-hydrogen bond across an unsaturated bond, is a particularly useful transformation.

While many transition metal catalysts promote the syn-addition of hydrosilanes to alkynes, specific rhodium and iridium catalysts have been developed for anti-selective hydrosilylation of terminal alkynes. osaka-u.ac.jp For instance, rhodium-catalyzed hydrosilylation of 1-hexyne (B1330390) can achieve high yields with significant anti-selectivity. The proposed mechanism involves the insertion of the alkyne into a silylrhodium intermediate, followed by a syn-anti isomerization, with the steric environment of the silylalkenylrhodium intermediates controlling the stereochemical outcome. osaka-u.ac.jp Similarly, iridium-based catalysts have also been shown to favor anti-addition products. osaka-u.ac.jp

Palladium catalysts are also widely used, particularly in cross-coupling reactions. sci-hub.st For example, Pd-catalyzed cascade reactions of enynes can lead to the formation of complex diene structures. acs.org These transformations demonstrate the versatility of transition metal catalysis in controlling the reactivity of the unsaturated systems present in (4E)-4-Hexen-1-yne, enabling the synthesis of a wide array of more complex molecules. acs.org

Organocatalysis and Biocatalysis in Enynic Systems

The application of organocatalysis and biocatalysis to enynic systems, including (4E)-4-Hexen-1-yne, represents a burgeoning field of research, offering pathways to chiral molecules under mild and environmentally benign conditions.

Organocatalysis: Small organic molecules can catalyze a variety of transformations on enyne substrates. While specific organocatalytic reactions involving (4E)-4-Hexen-1-yne are not extensively documented in dedicated studies, the known reactivity of activated enynes provides a framework for potential applications. For instance, asymmetric organocatalysis has been successfully applied to electron-deficient internal alkynes and enynes, facilitating the synthesis of diverse chiral compounds. up.ac.za These reactions often proceed through catalytic modes like iminium-allenamine cascades. up.ac.za The principles of organocatalysis, which rely on the use of readily available, low-toxicity organic molecules as catalysts, are a significant advantage over traditional metal-based catalysts. researchgate.net

Biocatalysis: The use of enzymes to perform chemical transformations offers remarkable specificity and efficiency. rsc.org Biocatalytic processes can occur with isolated enzymes or within whole microbial cells, often in aqueous media under mild conditions, though reactions in organic solvents are also well-established. unl.eduacs.org A pertinent example in a structurally related system is the kinetic enzymatic resolution of the racemic alcohol derived from trans-4-hexen-3-one. up.ac.za This process utilizes an enzyme to selectively acylate one enantiomer of the alcohol, allowing for the separation of the chiral building blocks. This highlights the potential for biocatalysis to generate enantiomerically pure compounds from precursors or derivatives of (4E)-4-Hexen-1-yne, which could be crucial for pharmaceutical applications where stereochemistry is critical. up.ac.zavulcanchem.com

Oxidative and Reductive Transformations

The dual functionality of (4E)-4-Hexen-1-yne allows for selective oxidative and reductive transformations at either the alkene or alkyne moiety, leading to a variety of functionalized products.

Reductive Transformations: The selective reduction of the triple bond in (4E)-4-Hexen-1-yne is a key transformation. Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate poisoned with lead) allows for the selective reduction of the alkyne to a cis-alkene, while preserving the existing trans-alkene, a standard method for such conversions. Conversely, hydrogenation over a palladium-on-calcium carbonate catalyst in methanol (B129727) has been noted for preserving the E-configuration of the double bond in conjugated enynes. vulcanchem.com Complete saturation of both the double and triple bonds to yield n-hexane can also be achieved under higher pressures (3 atm) and temperatures (80°C). vulcanchem.com

Oxidative Transformations: Oxidative reactions of (4E)-4-Hexen-1-yne can target the carbon-carbon double bond. Ozonolysis is a powerful method for cleaving alkenes to form carbonyl compounds. unl.edu The reaction proceeds through the formation of an unstable primary ozonide (a 1,2,3-trioxolane), which rearranges to a more stable final ozonide (a 1,2,4-trioxolane). unl.edu Subsequent workup determines the final products. Reductive workup (e.g., with dimethyl sulfide) of the ozonide formed from (4E)-4-Hexen-1-yne would be expected to yield propanal and 3-oxoprop-1-yne. Oxidative workup would yield the corresponding carboxylic acids.

Another potential oxidative pathway is epoxidation of the double bond, which would yield an epoxide that could serve as a reactive intermediate for further functionalization.

Gas-Phase Reaction Kinetics and Mechanisms

The study of gas-phase reactions provides fundamental insights into the intrinsic reactivity and thermal stability of molecules, free from solvent effects. For (4E)-4-Hexen-1-yne and its isomers, gas-phase studies reveal complex rearrangement and isomerization pathways.

Thermal Isomerization: Experimental data from the NIST Chemistry WebBook shows the gas-phase isomerization of 3-methyl-1,2,4-pentatriene to (E)-4-Hexen-1-yne. nist.gov This reaction is exothermic, with a standard enthalpy of reaction (ΔrH°) of -8 ± 10 kJ/mol. nist.gov

Theoretical investigations into the thermal rearrangements of related C6H8 isomers, such as 1-hexen-5-yne and 1,2,5-hexatriene, have been conducted using high-level ab initio methods. researchgate.net These studies explore the potential energy surface and predict reaction rates and product distributions for various isomerization reactions, often involving pericyclic reactions like the Cope rearrangement. researchgate.netresearchgate.net The Cope rearrangement, a nist.govnist.gov-sigmatropic rearrangement of a 1,5-diene, is a plausible pathway for the interconversion of isomers of (4E)-4-Hexen-1-yne under thermal conditions. Theoretical models are used to calculate activation energies and simulate product fractions at different temperatures and reaction times, providing a detailed picture of the complex reaction network. researchgate.net

More recently, the Hopf cyclization, a 6π-electrocyclization of a cis-hexa-1,3-diene-5-yne to form benzene, has been studied with enediyne systems on gold surfaces. acs.org These studies show that the reaction barrier can be significantly lowered on a metal surface compared to the gas phase, demonstrating the role of catalysts in facilitating thermal rearrangements that are otherwise difficult. acs.org

Spectroscopic Characterization Techniques for Structural and Electronic Properties of 4e 4 Hexen 1 Yne

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of (4E)-4-Hexen-1-yne. By analyzing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed map of the molecule can be constructed.

Proton NMR spectroscopy of (4E)-4-Hexen-1-yne reveals distinct signals corresponding to the different types of protons present in the molecule. The chemical shift (δ) of each signal indicates the electronic environment of the protons. For instance, vinyl protons, which are attached to the carbon-carbon double bond, typically resonate in the range of δ 5.2–5.8 ppm. vulcanchem.com The acetylenic proton, attached to the carbon-carbon triple bond, is expected to appear in the range of δ 1.8–2.1 ppm. vulcanchem.com The coupling constants (J), which describe the interaction between neighboring protons, provide information about the connectivity and stereochemistry of the molecule. The large coupling constant observed for the vinyl protons confirms the trans or (E) configuration of the double bond.

Table 1: Predicted ¹H NMR Data for (4E)-4-Hexen-1-yne

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1 (acetylenic)~1.8-2.1Triplet
H-3 (allylic/propargylic)Quartet
H-4 (vinylic)~5.2-5.8Doublet of Triplets
H-5 (vinylic)~5.2-5.8Doublet of Quartets
H-6 (methyl)Doublet

Note: This is a predicted table based on typical chemical shifts and coupling patterns. Actual experimental values may vary.

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of (4E)-4-Hexen-1-yne. Each unique carbon atom in the molecule produces a distinct signal. The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon and its bonding environment. Carbons involved in the triple bond typically appear in the range of δ 70–85 ppm, while the alkene carbons are found further downfield between δ 115–125 ppm. vulcanchem.com

Table 2: Predicted ¹³C NMR Data for (4E)-4-Hexen-1-yne

CarbonChemical Shift (δ, ppm)
C-1~70-85
C-2~70-85
C-3
C-4~115-125
C-5~115-125
C-6

Note: This is a predicted table based on typical chemical shifts. Actual experimental values may vary.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously establishing the connectivity and stereochemistry of (4E)-4-Hexen-1-yne.

COSY spectra reveal correlations between protons that are coupled to each other, helping to trace the proton-proton networks within the molecule.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons. youtube.com

Carbon-13 (¹³C) NMR Spectroscopic Analysis for Carbon Framework

Infrared (IR) Spectroscopy for Vibrational Modes of Alkene and Alkyne Functional Groups

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.orgmsu.edu For (4E)-4-Hexen-1-yne, IR spectroscopy is particularly useful for confirming the presence of the alkene and alkyne groups.

The characteristic vibrational modes for the functional groups in (4E)-4-Hexen-1-yne are:

C≡C Stretch: The stretching vibration of the carbon-carbon triple bond typically appears in the region of 2100–2260 cm⁻¹. vulcanchem.com This is a relatively weak but sharp absorption.

≡C-H Stretch: The stretching of the bond between the sp-hybridized carbon and the hydrogen of the terminal alkyne usually results in a strong, sharp absorption band around 3300 cm⁻¹.

C=C Stretch: The stretching vibration of the carbon-carbon double bond is expected in the range of 1620–1680 cm⁻¹. vulcanchem.com

=C-H Bend (out-of-plane): The trans configuration of the double bond gives rise to a characteristic strong absorption band around 970 cm⁻¹. vulcanchem.com

These distinct absorption bands in the IR spectrum provide clear evidence for the presence of both the alkyne and the trans-alkene functionalities within the molecule.

Table 3: Characteristic IR Absorption Frequencies for (4E)-4-Hexen-1-yne

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
AlkyneC≡C Stretch2100 - 2260 vulcanchem.com
Alkyne≡C-H Stretch~3300
AlkeneC=C Stretch1620 - 1680 vulcanchem.com
Alkene=C-H Bend (trans)~970 vulcanchem.com

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. For (4E)-4-Hexen-1-yne, mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and insights into its structure through fragmentation patterns. libretexts.org

The molecular ion peak (M⁺), which corresponds to the intact molecule with one electron removed, will appear at a mass-to-charge ratio (m/z) equal to the molecular weight of the compound (80.13 g/mol ). vulcanchem.comnih.gov The high-energy ionization process can cause the molecular ion to break apart into smaller, charged fragments. libretexts.org The analysis of these fragmentation patterns can help to confirm the structure of the molecule. libretexts.orgmiamioh.edu

Common fragmentation pathways for enynes like (4E)-4-Hexen-1-yne may include:

Loss of a methyl group (CH₃): This would result in a fragment ion at m/z 65.

Loss of an ethyl group (C₂H₅): Leading to a fragment at m/z 51.

Cleavage at the allylic/propargylic position: The bond between C-3 and C-4 is susceptible to cleavage, which can lead to various fragment ions.

The relative abundance of these fragment ions provides a characteristic fingerprint that can be used to identify the compound.

Raman Spectroscopy for Unsaturation Analysis

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to IR spectroscopy. It is particularly effective for analyzing non-polar bonds, making it well-suited for studying the carbon-carbon double and triple bonds in (4E)-4-Hexen-1-yne. While IR spectroscopy measures the absorption of light, Raman spectroscopy measures the scattering of light from a molecule.

In the Raman spectrum of (4E)-4-Hexen-1-yne, the C=C and C≡C stretching vibrations are expected to produce strong signals. The information obtained from Raman spectroscopy can confirm the presence and nature of the unsaturation within the molecule. The technique is sensitive to the symmetry of the vibrations, and for a molecule like (4E)-4-Hexen-1-yne, the symmetric stretches of the double and triple bonds would be particularly prominent in the Raman spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For the chemical compound (4E)-4-Hexen-1-yne, the chromophores are the carbon-carbon double bond (alkene) and the carbon-carbon triple bond (alkyne). vulcanchem.comuobabylon.edu.iq These are isolated, or non-conjugated, π-systems. The electronic transitions observed for such systems are typically of the π → π* (pi to pi-star) type, where an electron from a bonding π orbital is excited to an antibonding π* orbital. uobabylon.edu.iqegyankosh.ac.in

Detailed Research Findings

Research on the UV-Vis spectra of simple, non-conjugated alkenes and alkynes provides a basis for understanding the electronic properties of (4E)-4-Hexen-1-yne.

Alkene Chromophore (C=C): Isolated alkenes typically exhibit a strong π → π* absorption at wavelengths shorter than 200 nm. uobabylon.edu.iqmasterorganicchemistry.com For example, ethene shows a maximum absorbance (λmax) at approximately 170 nm. masterorganicchemistry.com The presence of alkyl substituents on the double bond can cause a small bathochromic shift (a shift to longer wavelengths).

Alkyne Chromophore (C≡C): Terminal alkynes also undergo π → π* transitions and absorb in the far-ultraviolet region. egyankosh.ac.in Their absorption is generally found at wavelengths around 170 nm, a region often difficult to detect with standard spectrophotometers which typically operate above 200 nm. egyankosh.ac.in

In (4E)-4-Hexen-1-yne, the alkene and alkyne chromophores are separated by a methylene (B1212753) (-CH2-) group, meaning they are not in conjugation. vulcanchem.comvulcanchem.com Conjugation, the alternating sequence of double and single bonds, significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths. libretexts.orgutoronto.ca Since (4E)-4-Hexen-1-yne lacks this conjugation, its UV-Vis absorption maxima are expected to occur at short wavelengths, likely below 200 nm. uobabylon.edu.iqegyankosh.ac.in Consequently, when measured in a typical solvent like ethanol (B145695) or hexane (B92381) using a standard UV-Vis spectrophotometer (200-800 nm range), the compound is not expected to show significant absorption. uobabylon.edu.iqlibretexts.org

The intensity of an absorption band is measured by its molar absorptivity (ε). The π → π* transitions in isolated chromophores are generally strong, with ε values often in the range of 10,000 to 20,000 L·mol⁻¹·cm⁻¹. libretexts.org

The following table summarizes the characteristic UV absorption data for the types of non-conjugated chromophores present in (4E)-4-Hexen-1-yne.

ChromophoreTypical λmax (nm)Transition TypeTypical Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)
Isolated C=C (Alkene)~170 - 190π → π>10,000
Isolated C≡C (Alkyne)~170π → π~10,000

Computational and Theoretical Studies on 4e 4 Hexen 1 Yne Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure and equilibrium geometry of molecules like (4E)-4-Hexen-1-yne. rub.deepstem.net DFT calculations focus on the electron density to determine the molecule's properties, offering a balance between computational cost and accuracy. youtube.comacs.org

Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in the (4E)-4-Hexen-1-yne molecule. This process minimizes the total energy of the system to predict bond lengths, bond angles, and dihedral angles. For (4E)-4-Hexen-1-yne, with its C6H8 molecular formula, DFT calculations can confirm the trans configuration of the double bond, which minimizes steric hindrance. vulcanchem.com The molecule's structure consists of a six-carbon backbone with a triple bond between C1 and C2 and a double bond between C4 and C5. vulcanchem.com

DFT also provides valuable information about the electronic properties of the molecule. Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are crucial. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. ajol.info

Table 1: Calculated Geometric Parameters for (4E)-4-Hexen-1-yne using DFT

ParameterTypical Calculated Value (Å or degrees)
C≡C Bond Length~1.21 Å
C=C Bond Length~1.34 Å
C-C Single Bond Lengths1.43 - 1.50 Å
C-H Bond Lengths1.06 - 1.09 Å
C≡C-C Bond Angle~178°
C-C=C Bond Angles~125°
H-C-H Bond Angles~109°

Note: These values are illustrative and can vary depending on the specific DFT functional and basis set used in the calculation.

Ab Initio Methods (e.g., CASSCF, MRMP2, CCSD(T)) for High-Level Energy Computations

For even greater accuracy in energy calculations, particularly for understanding reaction mechanisms and excited states, researchers turn to high-level ab initio methods. These methods are based on first principles of quantum mechanics, without empirical parameters.

Complete Active Space Self-Consistent Field (CASSCF): This method is particularly useful for studying molecules with complex electronic structures, such as those with multiple bonds or in excited states. metu.edu.trresearchgate.net For (4E)-4-Hexen-1-yne, CASSCF can accurately describe the electronic configurations involved in bond breaking and formation during reactions. researchgate.net

Multireference Møller-Plesset Perturbation Theory (MRMP2): Often used in conjunction with CASSCF, MRMP2 adds dynamic electron correlation to the CASSCF wavefunction, providing more accurate energy predictions. metu.edu.trresearchgate.netosti.gov

Coupled-Cluster with Singles, Doubles, and Perturbative Triples [CCSD(T)]: This is considered a "gold standard" in quantum chemistry for its high accuracy in calculating energies for single-reference systems. researchgate.netnii.ac.jp It is often used to benchmark other methods and to obtain highly reliable energies for stable molecules and transition states.

These methods are computationally more demanding than DFT but are essential for obtaining precise energy profiles of reactions involving (4E)-4-Hexen-1-yne.

Potential Energy Surface (PES) Mapping for Reaction Pathways and Intermediates

A potential energy surface (PES) is a multidimensional surface that represents the energy of a molecule as a function of its geometry. numberanalytics.com Mapping the PES for reactions of (4E)-4-Hexen-1-yne allows chemists to visualize the entire course of a chemical transformation. tandfonline.com

By calculating the energy at numerous points along a reaction coordinate, which represents the progress of the reaction, a profile of the reaction pathway can be constructed. This profile reveals the energies of reactants, products, and any intermediates or transition states that occur along the way. For example, in the study of enyne cyclizations, the PES can help distinguish between concerted and stepwise mechanisms by identifying the presence or absence of stable intermediates. acs.org

Transition State Theory (TST) for Reaction Rate Constant Determinations

Transition State Theory (TST) provides a framework for calculating the rate constant of a chemical reaction. numberanalytics.comsolubilityofthings.com At the heart of TST is the concept of the transition state, which is the highest energy point along the reaction pathway connecting reactants and products. solubilityofthings.comfiveable.me

By combining the energy of the transition state (obtained from high-level ab initio or DFT calculations) with statistical mechanics, it is possible to estimate the rate at which a reaction will occur. The Eyring equation is a central component of TST, relating the rate constant to the Gibbs free energy of activation. fiveable.me For reactions involving (4E)-4-Hexen-1-yne, TST can be used to predict how quickly it will undergo reactions like cycloisomerization or metathesis under different conditions.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions

While the methods described above focus on static properties, molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules. nih.govaps.org In an MD simulation, the motion of each atom in the system is calculated over time by solving Newton's equations of motion.

For (4E)-4-Hexen-1-yne, MD simulations are valuable for:

Conformational Sampling: The molecule can adopt various shapes, or conformations, due to rotation around its single bonds. MD simulations can explore the different possible conformations and determine their relative populations.

Intermolecular Interactions: In a liquid or solution, molecules of (4E)-4-Hexen-1-yne will interact with each other and with solvent molecules. MD simulations can model these interactions, providing insights into properties like solvation and diffusion. These simulations have been applied to understand the behavior of unsaturated hydrocarbons in complex environments like lipid bilayers. aps.orgnih.gov

Quantum Chemical Descriptors and Reactivity Indices

From the results of quantum chemical calculations, a variety of descriptors and indices can be derived to quantify the reactivity of (4E)-4-Hexen-1-yne. science.govrsc.org These descriptors provide a concise way to predict how the molecule will behave in a chemical reaction.

Table 2: Key Quantum Chemical Descriptors and Their Significance

DescriptorDefinitionSignificance for Reactivity
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Relates to the ability to donate electrons (nucleophilicity).
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Relates to the ability to accept electrons (electrophilicity).
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A smaller gap often indicates higher reactivity and lower kinetic stability. ajol.info
Ionization Potential The energy required to remove an electron.A measure of the molecule's resistance to oxidation.
Electron Affinity The energy released when an electron is added.A measure of the molecule's ability to be reduced.
Chemical Hardness Proportional to the HOMO-LUMO gap.Measures resistance to change in electron distribution.
Electronegativity The negative of the chemical potential.A measure of the molecule's ability to attract electrons.
Fukui Functions Describe the change in electron density when an electron is added or removed.Identify the most electrophilic and nucleophilic sites within the molecule.

These descriptors can be used in Quantitative Structure-Activity Relationship (QSAR) studies to correlate the structure of (4E)-4-Hexen-1-yne and related compounds with their observed chemical reactivity or biological activity. nih.gov

Applications As a Synthon in Complex Organic Synthesis

Building Block for Natural Product Synthesis

(4E)-4-Hexen-1-yne serves as a key starting material in the synthesis of various natural products due to its conjugated system. This structure is particularly amenable to cycloaddition reactions, such as the Diels-Alder reaction, which is a powerful method for constructing the six-membered rings that are prevalent in many natural product families, including terpenoids and steroids. vulcanchem.comcdnsciencepub.com The ability to form decalin intermediates, which are core structures in these compounds, highlights the utility of enyne synthons. cdnsciencepub.com

Research has identified (4E)-4-Hexen-1-yne as a precursor in the synthesis of prostaglandin (B15479496) analogs. vulcanchem.com Prostaglandins are a class of physiologically active lipid compounds with diverse hormone-like effects, making their synthesis a significant area of research. The specific stereochemistry and functional groups of (4E)-4-Hexen-1-yne provide a framework that can be elaborated through subsequent chemical transformations to achieve the complex structures of these natural products.

Precursor for Bioactive Molecules

The utility of (4E)-4-Hexen-1-yne extends to its role as a precursor for a wide range of bioactive molecules, including pharmaceuticals and agrochemicals. vulcanchem.comlookchem.com Its value lies in the high reactivity of its alkyne and alkene functional groups, which can be selectively transformed to introduce new functional groups and build molecular complexity. ontosight.aiacs.org This makes it a valuable starting material for the development of novel drug candidates and other biologically active compounds. lookchem.com

The synthesis of prostaglandin analogs is a prime example of its application in creating potent bioactive molecules. vulcanchem.com Furthermore, its role as a building block for agrochemicals demonstrates its versatility beyond pharmaceutical applications. lookchem.com The strategic placement of unsaturation in the molecule allows for a variety of chemical manipulations, enabling chemists to construct libraries of compounds for biological screening. In one synthetic scheme, related chloro-substituted enynes like trans-6-chloro-4-hexen-1-yne were used to create more complex structures, showcasing the synthetic potential of this class of compounds. yorku.ca

Role in Advanced Material Science (e.g., Polymer Chemistry, Nanomaterial Precursors)

In the realm of material science, (4E)-4-Hexen-1-yne and related enynes are explored for their potential in creating advanced materials with unique properties. vulcanchem.comvulcanchem.com

Polymer Chemistry: The compound can be incorporated into polymers through processes like radical polymerization. vulcanchem.com Research has shown that creating copolymers of (4E)-4-Hexen-1-yne with styrene (B11656) results in materials with enhanced thermal stability. vulcanchem.com These copolymers exhibit glass transition temperatures (Tg) as high as 120°C, a significant increase that makes them suitable for applications as high-performance plastics. vulcanchem.com

Nanomaterial Precursors: The linear, carbon-rich backbone of (4E)-4-Hexen-1-yne makes it an interesting building block for carbon-based nanostructures. vulcanchem.com On-surface synthesis is a method used to create defect-free, π-conjugated molecular structures, such as graphene nanoribbons, which are seen as next-generation components for nanoelectronics. escholarship.org This process often involves depositing organic molecular precursors onto a metal surface, typically gold, where they polymerize and cyclize upon heating. escholarship.org While research has focused on larger diyne precursors for these applications, the fundamental enyne structure of (4E)-4-Hexen-1-yne makes it a relevant model and potential precursor for such carbon-rich materials. vulcanchem.comescholarship.org

Synthesis of Polyunsaturated and Conjugated Systems

(4E)-4-Hexen-1-yne is itself a simple conjugated enyne system, and it serves as an excellent starting point for the synthesis of more complex polyunsaturated and conjugated molecules. vulcanchem.com The distinct reactivity of the alkyne and alkene moieties allows for selective chemical modifications.

Key applications and transformations include:

Selective Hydrogenation: The triple bond can be selectively reduced to form a diene. For instance, using Lindlar's catalyst for the hydrogenation of an alkyne typically results in the formation of a cis-alkene, allowing for the creation of conjugated diene systems with specific stereochemistry. vulcanchem.com

Cycloaddition Reactions: As mentioned previously, (4E)-4-Hexen-1-yne can participate in Diels-Alder reactions, reacting with other dienes to form bicyclic compounds and expanding the conjugated system. vulcanchem.com

Cross-Coupling Reactions: The terminal alkyne is suitable for various metal-catalyzed cross-coupling reactions (e.g., Sonogashira, Stille), which allow for the extension of the carbon chain and the creation of larger conjugated systems. These methods are foundational in synthesizing complex organic molecules from simpler alkyne precursors. The synthesis of hexadecadienyl compounds, which are components of insect pheromones, often involves the coupling of alkyne precursors to build a conjugated diene system, illustrating a practical application of this strategy. researchgate.net

Application AreaSynthetic UtilityResulting Structure/Product
Natural Products Diels-Alder CycloadditionSix-membered rings (e.g., Decalins for Terpenoids, Steroids)
Bioactive Molecules Functional Group TransformationProstaglandin Analogs, Agrochemicals
Polymer Chemistry Radical PolymerizationHigh-performance copolymers (e.g., with Styrene)
Nanomaterials On-Surface SynthesisPotential precursor for carbon nanostructures
Conjugated Systems Selective Hydrogenation, CycloadditionPolyunsaturated chains, Bicyclic compounds

Q & A

Q. How can (4E)-4-Hexen-1-yne be synthesized and characterized in a laboratory setting?

  • Methodological Answer : Synthesis typically involves catalytic alkyne functionalization or cross-coupling reactions. For example, a Sonogashira coupling between a terminal alkyne and a substituted alkene precursor under palladium catalysis can yield the target compound. Purification via column chromatography (hexane/ethyl acetate) is recommended. Characterization requires 1H/13C NMR to confirm regiochemistry and stereochemistry, FT-IR to verify alkyne (C≡C stretch ~2100–2260 cm⁻¹), and GC-MS for purity assessment. Ensure solvent peaks are accounted for in NMR analysis. For new compounds, elemental analysis or high-resolution mass spectrometry (HRMS) is critical .
  • Data Sources :
  • NMR shifts: Compare with predicted values using ChemDraw or literature analogs (e.g., NIST Chemistry WebBook for similar enynes) .
  • Purity thresholds: ≥95% by GC-MS for publication-ready data .

Q. What spectroscopic techniques are most reliable for distinguishing (4E)-4-Hexen-1-yne from its stereoisomers?

  • Methodological Answer :
  • 1H NMR : The coupling constant (JJ) between H3 and H4 in the EE-isomer is typically 10–12 Hz, versus 12–15 Hz in the ZZ-isomer due to differing dihedral angles.
  • NOESY/ROESY : Detect spatial proximity between H4 and the alkyne proton to confirm the EE-configuration.
  • IR Spectroscopy : The EE-isomer may exhibit subtle shifts in C≡C absorption due to conjugation effects .
    • Validation : Cross-reference data with computational predictions (e.g., DFT calculations for NMR chemical shifts) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data for (4E)-4-Hexen-1-yne’s thermodynamic properties?

  • Methodological Answer : Discrepancies in boiling points or enthalpies of formation often arise from impurities or measurement techniques. Use DFT calculations (e.g., Gaussian or ORCA) to model enthalpy values and compare with experimental data. For example:
PropertyExperimental ValueCalculated Value (DFT/B3LYP/6-31G*)
ΔHf (kJ/mol)142 ± 3139.5
Boiling Point98–100°C101°C (simulated)
Resolve contradictions by repeating experiments under controlled conditions (e.g., inert atmosphere) and validating via multiple methods (e.g., DSC for thermal data) .

Q. What strategies address conflicting reactivity data in (4E)-4-Hexen-1-yne’s catalytic hydrogenation studies?

  • Methodological Answer : Conflicting selectivity (e.g., over-reduction to hexane vs. partial hydrogenation) may stem from catalyst loading or solvent effects. Design a Design of Experiments (DoE) matrix to test variables:
VariableLevels Tested
Catalyst (Pd/C)1%, 5%, 10%
SolventEtOAc, THF, Hexane
H₂ Pressure1 atm, 3 atm
Use HPLC or in-situ FT-IR to monitor reaction progress. Publish raw data and statistical analysis (e.g., ANOVA) to support conclusions .

Q. How can researchers validate the stability of (4E)-4-Hexen-1-yne under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Temperature : Store samples at 4°C, 25°C, and 40°C for 1–6 months.
  • Light Exposure : Compare amber vs. clear vial storage.
    Analyze degradation via GC-MS and NMR to identify byproducts (e.g., dimerization or oxidation). Report percent decomposition with error margins (±SD) .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing contradictory catalytic efficiency data?

  • Methodological Answer : Use Grubbs’ test to identify outliers in turnover frequency (TOF) or yield datasets. For example:
TrialTOF (h⁻¹)
11200
21180
31350
41220
52300*
*Potential outlier (p < 0.05).
Replicate outlier trials and apply multivariate regression to correlate catalyst morphology (TEM data) with activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.